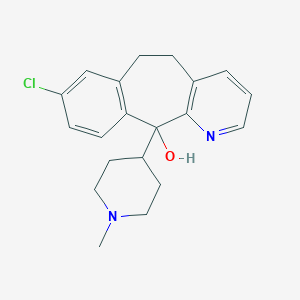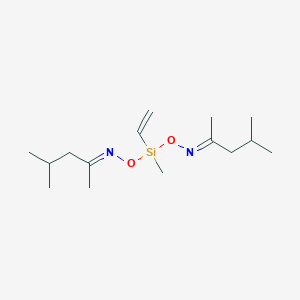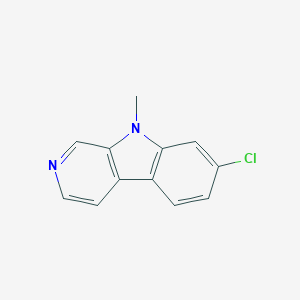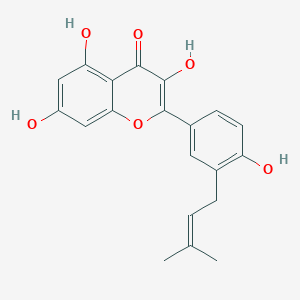![molecular formula C14H6N4S B129834 Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide CAS No. 143746-74-1](/img/structure/B129834.png)
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide, also known as NTCDA, is a heterocyclic compound that has been extensively studied for its potential applications in various fields such as optoelectronics, material science, and biomedical research. NTCDA has a unique molecular structure that allows it to exhibit interesting properties such as high electron mobility, photoluminescence, and photoconductivity.
科学研究应用
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been extensively studied for its potential applications in various fields such as optoelectronics, material science, and biomedical research. In the field of optoelectronics, Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been used as a semiconductor material for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide exhibits high electron mobility and photoluminescence, which make it a promising candidate for use in these devices.
In the field of material science, Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been studied for its potential use as a building block for the synthesis of novel organic materials. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has a unique molecular structure that allows it to form self-assembled monolayers (SAMs) on various substrates. SAMs of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide have been shown to exhibit interesting properties such as high thermal stability and water repellency.
In the field of biomedical research, Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been studied for its potential use as an antitumor agent. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide as an antitumor agent is not fully understood, but it is believed to involve the induction of apoptosis in cancer cells.
作用机制
The mechanism of action of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide is not fully understood, but it is believed to involve the interaction of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide with various cellular components such as proteins and DNA. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has also been shown to interact with various proteins, including tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and proliferation.
生化和生理效应
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide can inhibit the growth of various cancer cell lines, induce apoptosis in cancer cells, and inhibit the activity of topoisomerase II. In vivo studies have shown that Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide can inhibit the growth of tumors in mice and reduce tumor volume.
实验室实验的优点和局限性
One of the major advantages of using Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide in lab experiments is its unique molecular structure, which allows it to exhibit interesting properties such as high electron mobility and photoluminescence. Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide in lab experiments is its low solubility in common organic solvents, which can make it difficult to work with.
未来方向
There are several future directions for the study of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide. One possible direction is the development of novel organic materials based on Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide. SAMs of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide have been shown to exhibit interesting properties such as high thermal stability and water repellency, which make them promising candidates for use in various applications such as sensors and coatings.
Another possible direction is the study of the mechanism of action of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide as an antitumor agent. The interaction of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide with various cellular components such as proteins and DNA needs to be further elucidated in order to fully understand how Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide inhibits the growth of cancer cells.
Finally, the development of new synthesis methods for Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide and its derivatives could lead to the discovery of novel compounds with interesting properties and potential applications in various fields.
合成方法
The synthesis of Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide involves the reaction of 2,6-dichloronaphthalene with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with cyanogen bromide to form Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide. The overall reaction scheme is shown below:
属性
CAS 编号 |
143746-74-1 |
|---|---|
产品名称 |
Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide |
分子式 |
C14H6N4S |
分子量 |
262.29 g/mol |
IUPAC 名称 |
(4-cyanoiminobenzo[f][1]benzothiol-9-ylidene)cyanamide |
InChI |
InChI=1S/C14H6N4S/c15-7-17-12-9-3-1-2-4-10(9)13(18-8-16)14-11(12)5-6-19-14/h1-6H |
InChI 键 |
ARDDJTFNQIDAJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC#N)C3=C(C2=NC#N)SC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC#N)C3=C(C2=NC#N)SC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



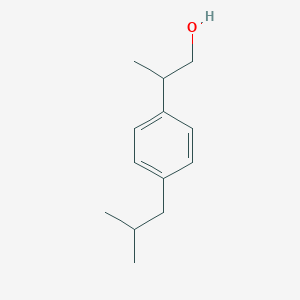
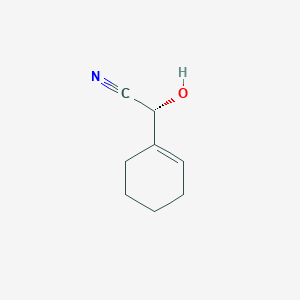
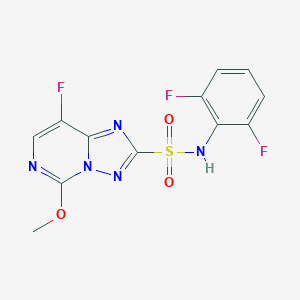
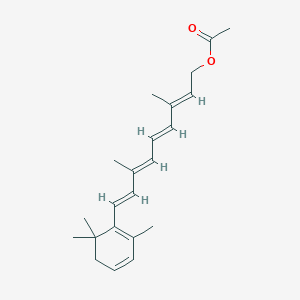
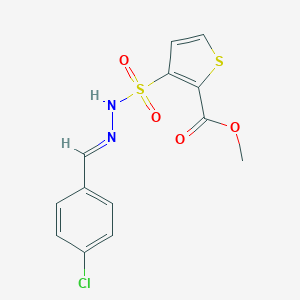

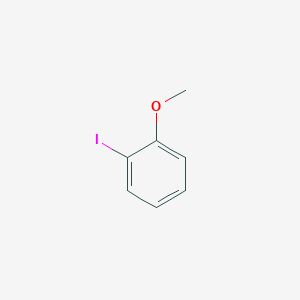

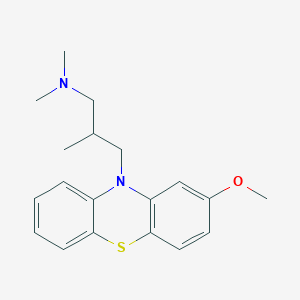
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
